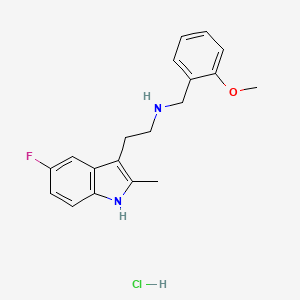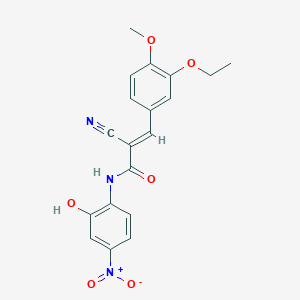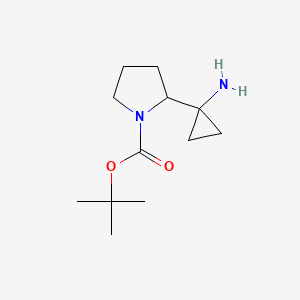
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-dimethoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyridazine ring, possibly through a condensation reaction or a cyclization reaction . The sulfonamide group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridazine ring and the sulfonamide group. The ethylsulfonyl group attached to the pyridazine ring and the dimethoxybenzene group attached to the sulfonamide nitrogen would contribute to the three-dimensionality of the molecule .Chemical Reactions Analysis
As an organic compound, “N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-dimethoxybenzenesulfonamide” could undergo various chemical reactions. The pyridazine ring might participate in electrophilic substitution reactions, while the sulfonamide group could undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the sulfonamide group might enhance its water solubility.Applications De Recherche Scientifique
Antimicrobial Activity
Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities, including antimicrobial properties. The presence of the pyridazine ring, which is found in the compound , is known to contribute to these effects. This compound could be explored for its efficacy against various bacterial and fungal pathogens, potentially leading to the development of new antimicrobial agents .
Antidepressant and Anxiolytic Effects
The structural similarity of this compound to other pyridazine-based molecules that have demonstrated antidepressant and anxiolytic activities suggests potential applications in neuropsychiatric research. It could be used as a scaffold for developing novel treatments for depression and anxiety disorders .
Anticancer Research
The compound’s structural complexity and the presence of multiple functional groups make it a candidate for anticancer drug development. Its potential to interact with various biological targets could be harnessed to inhibit cancer cell growth and proliferation .
Antiplatelet and Cardiovascular Research
Given the known antiplatelet activity of pyridazine derivatives, this compound could be studied for its effects on platelet aggregation. This has implications for cardiovascular research, particularly in the development of therapies for preventing thrombotic events .
Agrochemical Applications
The pyridazine ring is present in some commercially available agrochemicals. This compound could be explored for its herbicidal or insecticidal properties, contributing to the development of new products for agriculture .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2,4-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6S2/c1-4-30(24,25)20-12-10-17(21-22-20)14-5-7-15(8-6-14)23-31(26,27)19-11-9-16(28-2)13-18(19)29-3/h5-13,23H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWJONCBSQLALX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-dimethoxybenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxybenzyl)-3-[6-(4-methoxyphenoxy)pyridazin-3-yl]benzamide](/img/no-structure.png)
![N-[2-(4-Oxothieno[3,2-d]pyrimidin-3-yl)ethyl]prop-2-enamide](/img/structure/B2854312.png)


![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2854319.png)

![2-[(Phenoxyacetyl)amino]benzamide](/img/structure/B2854323.png)
![5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-N-cyclopropyl-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B2854325.png)
![2-{[5-(4-chlorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B2854326.png)
![(E)-2-cyano-3-(3,4-difluorophenyl)-N-[2-morpholin-4-yl-4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2854328.png)
![3-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole](/img/structure/B2854329.png)
![tert-butyl 8-(benzo[d]thiazol-2-ylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2854330.png)

